molecular formula C18H18N2O5 B1680827 (S)-Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate CAS No. 58816-69-6

(S)-Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate

Cat. No. B1680827
CAS RN: 58816-69-6
M. Wt: 342.3 g/mol
InChI Key: BEZXGSZPWXRHIN-INIZCTEOSA-N
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Biochemical Analysis

Biochemical Properties

SB 297006 is a highly potent and selective CCR3 antagonist with an IC50 value of 2.5 μM . It displays 250-fold selectivity for CCR3 over other chemokine receptors such as CXCR1, CXCR2, CCR1, and CCR7 . The compound inhibits calcium mobilization induced by eotaxin, eotaxin-2, and MCP-4 in human eosinophils, with IC50 values of 210, 90, and 80 nM, respectively . SB 297006 interacts with CCR3 by binding to the receptor and preventing its activation by natural ligands, thereby inhibiting downstream signaling pathways involved in eosinophil migration and activation .

Cellular Effects

SB 297006 has significant effects on various cell types, particularly eosinophils and Th2 lymphocytes. By antagonizing CCR3, SB 297006 inhibits the migration and activation of eosinophils in response to chemokines such as eotaxin and MCP-4 . This results in reduced eosinophil accumulation in tissues, which is beneficial in conditions like asthma and allergic inflammation . Additionally, SB 297006 suppresses the accumulation of Th2 lymphocytes in the lungs, further contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of SB 297006 involves its binding to the CCR3 receptor, which prevents the receptor from interacting with its natural ligands . This inhibition blocks the activation of downstream signaling pathways that are responsible for calcium mobilization and eosinophil migration . By preventing these interactions, SB 297006 effectively reduces the inflammatory response mediated by eosinophils and Th2 lymphocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 297006 have been observed to change over time. The compound is stable when stored at +4°C for up to 12 months . Its activity may decrease over time if not stored properly. Long-term studies have shown that SB 297006 can maintain its inhibitory effects on eosinophil migration and activation for extended periods, provided it is stored and handled correctly .

Dosage Effects in Animal Models

In animal models, the effects of SB 297006 vary with different dosages. At lower doses, SB 297006 effectively inhibits eosinophil migration and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential impacts on other cell types and tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

SB 297006 is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and duration of action in the body .

Transport and Distribution

Within cells and tissues, SB 297006 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as inflamed tissues, where it can exert its therapeutic effects . The distribution of SB 297006 is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

SB 297006 is localized to specific subcellular compartments, including the plasma membrane where CCR3 receptors are expressed . The compound’s activity is dependent on its ability to reach and bind to these receptors, which is facilitated by targeting signals and post-translational modifications . Proper localization is essential for SB 297006 to effectively inhibit CCR3-mediated signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pH levels .

Industrial Production Methods: While specific industrial production methods for SB 297006 are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The purity of the compound is ensured through high-performance liquid chromatography (HPLC) and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions: SB 297006 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

ethyl (2S)-2-benzamido-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZXGSZPWXRHIN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58816-69-6
Record name 58816-69-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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